2-Methyloxolane-2-carboximidamide hydrochloride
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Overview
Description
2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is also known by its IUPAC name, 2-methyltetrahydrofuran-2-carboximidamide hydrochloride. This compound is typically found in a powdered form and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxolane-2-carboximidamide hydrochloride involves multiple steps. One common method starts with the hydrogenation of furfural over copper-zinc catalysts to produce 2-methylfuran. This reaction is carried out at temperatures ranging from 200°C to 300°C, achieving a yield of over 95%. The 2-methylfuran is then isolated by distillation and subsequently converted into 2-methyloxolane at a lower temperature of around 100°C using a nickel catalyst, with a yield of approximately 85% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.
Scientific Research Applications
2-Methyloxolane-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-methyloxolane-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar cyclic ether used as a solvent.
2-Methylfuran: A precursor in the synthesis of 2-methyloxolane-2-carboximidamide hydrochloride.
Tetrahydrofuran: Another cyclic ether with similar solvent properties.
Uniqueness
This compound is unique due to its imidamide group, which imparts distinct reactivity and stability compared to other cyclic ethers. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-methyloxolane-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGYBKQWFUZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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